B611054 SBE-β-CD CAS No. 182410-00-0

SBE-β-CD

カタログ番号 B611054
CAS番号: 182410-00-0
分子量: 1134.987
InChIキー: DAPJRWOSCRZIPT-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SBE-β-CD (Sulfobutylether-β-Cyclodextrin) is a derivative of β-cyclodextrin. It’s used as an excipient or a formulating agent to increase the solubility of poorly soluble agents .


Synthesis Analysis

The synthesis of SBE-β-CD involves ionic cross-linking between SBE-β-CD and other compounds. For instance, nanoparticles were prepared via ionic cross-linking between SBE-β-CD and CSH . The nanoparticles formed were uniform and stable .


Molecular Structure Analysis

SBE-β-CD is a sulfobutylether β-cyclodextrin derivative. It’s a unique reproducible mixture of polyanionic β-cyclodextrin derivatives in which a sodium sulfonate salt is tethered to the lipophilic cyclodextrin cavity by a butyl ether group .


Chemical Reactions Analysis

SBE-β-CD can form inclusion complexes with other compounds, improving their solubility and stability . For instance, it has been used to form a complex with BOS, enhancing BOS solubility up to 132.6-folds .


Physical And Chemical Properties Analysis

SBE-β-CD is a homogeneous, non-hygroscopic, and crystalline substance . It forms stable complexes with a high water solubility .

科学的研究の応用

1. Anti-Leukemic Potential of Thymoquinone/Sulfobutylether-β-cyclodextrin (SBE-β-CD) Inclusion Complexes

  • Summary of Application: SBE-β-CD is used to enhance the solubility and stability of Thymoquinone (TQ), a bioactive compound derived from black seed, for leukemia treatment .
  • Methods of Application: The study investigated the formation of inclusion complexes between TQ and SBE-β-CD and evaluated their effects on leukemia cell growth and telomerase activity .
  • Results: The TQ/SBE-β-CD complex exhibited improved solubility and enhanced cytotoxic effects against K-562 leukemia cells compared to TQ alone . The annexin V-FITC assay demonstrated increased apoptosis, while the qPCR quantification assay revealed reduced telomerase activity in leukemia cells treated with TQ/SBE-β-CD .

2. Controlled Synthesis and Application for Loading and pH-Responsive Drug Release

  • Summary of Application: SBE-β-CD and CSH nanoparticles were prepared via ionic cross-linking for loading and pH-responsive drug release .
  • Methods of Application: Nanoparticles were prepared via ionic cross-linking between SBE-β-CD and CSH, and BSA was chosen as a model protein to investigate the loading capacity .
  • Results: When the concentrations of both CSH and SBE-β-CD were 2.0 mg mL −1, the loading capacity of BSA could reach 88.89%, with a release rate of up to 85.0% at pH 7.4 for 48 h in vitro .

3. Solubility and Stability Enhancers

  • Summary of Application: SBE-β-CD is being developed as a parenterally safe solubilizing agent .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results: These derivatives have shown to have potential applications as solubility and stability enhancers .

4. Drug Delivery System

  • Summary of Application: SBE-β-CD acts as a hydrophilic carrier for drugs having inadequate molecular characteristics for complexation .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results: SBE-β-CD improves the aqueous solubility of the drugs and dissolution rate .

5. Volatility, Irritation, and Smell or Taste Masking

  • Summary of Application: SBE-β-CD is used to lessen the volatility, irritation, and hide smell or taste of small molecules .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results: SBE-β-CD has shown potential applications as a functional biopolymer for drug delivery applications .

6. Encapsulation Capacity and Flexibility

  • Summary of Application: SBE-β-CD has properties as complexing agents and as carriers of different substances, which make them good candidates for both fundamental and technological applications in several industries .
  • Methods of Application: Due to their shape, CDs can encapsulate other molecules in aqueous solutions, allowing a wide range of hydrophobic guest molecules to interact with the inner cavity of the macrocycle to form inclusion complexes .
  • Results: Cyclodextrins’ encapsulation capacity and flexibility allow host−guest-type interactions to modify the physical, chemical, and biological properties of the guest molecules .

7. Ocular Infection Treatment

  • Summary of Application: A liquid formulation based on rutin/sulfobutylether-β-cyclodextrin (RTN/SBE-β-CD) inclusion complex was designed for treating ocular infections .
  • Methods of Application: The correct stoichiometry and the accurate binding constant were determined by employing SupraFit software (2.5.120) in the UV-vis titration experiment . A deep physical–chemical characterization of the RTN/SBE-β-CD inclusion complex was also performed .
  • Results: The RTN/SBE-β-CD inclusion complex showed high water solubility that was 20 times (2.5 mg/mL) higher than the free molecule (0.125 mg/mL), permitting the dissolution of the solid complex within 30 min . In vitro, the antibacterial and antibiofilm activity of the formulation was assayed against Staphylococcus aureus and Pseudomonas aeruginosa strains. The results demonstrated a significant activity of the formulation than that of the free molecules .

8. Protein Drug Delivery

  • Summary of Application: Targeted and controlled release of protein drugs could be achieved in the intestinal tract and cancer cells, which can improve the stability of protein drugs and prolong the drug action time, thus improving the oral bioavailability of protein drugs .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results: The specific results or outcomes are not mentioned in the source .

将来の方向性

SBE-β-CD has promising applications in drug delivery systems. It can be used to improve the oral bioavailability of drugs . Moreover, it can be used to develop new drug delivery systems, such as nanoparticles, for targeted and controlled release of drugs .

Relevant Papers Several papers have been published on SBE-β-CD. For instance, a paper discussed the controlled synthesis of CSH/SBE-β-CD nanoparticles and their application for loading and pH-responsive drug release . Another paper discussed the utility of SBE-β-CD inclusion complexes in drug delivery .

特性

CAS番号

182410-00-0

製品名

SBE-β-CD

分子量

1134.987

IUPAC名

beta-cyclodextrin sulfobutyl ether sodium salts.

InChI

InChI=1S/C50H86O41S2.2Na/c51-9-16-37-23(56)30(63)44(78-16)86-38-17(10-52)81-47(33(66)26(38)59)90-42-21(14-76-5-1-3-7-92(70,71)72)84-50(36(69)29(42)62)89-41-20(13-55)80-46(32(65)25(41)58)87-39-18(11-53)82-48(34(67)27(39)60)91-43-22(15-77-6-2-4-8-93(73,74)75)83-49(35(68)28(43)61)88-40-19(12-54)79-45(85-37)31(64)24(40)57;;/h16-69H,1-15H2,(H,70,71,72)(H,73,74,75);;/q;2*+1/p-2

InChIキー

DAPJRWOSCRZIPT-UHFFFAOYSA-L

SMILES

OC1C(O)C(OC2C(O)C(O)C(O3)C(CO)O2)C(CO)OC1OC4C(O)C(O)C(OC5C(O)C(O)C(OC6C(O)C(O)C(OC7C(O)C(O)C(OC8C(O)C(O)C3OC8COCCCCS(=O)(O[Na])=O)OC7CO)OC6CO)OC5CO)OC4COCCCCS(=O)(O[Na])=O

外観

Solid powder

純度

Purity: >98% (HPLC)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

SBE-beta-CD;  Sulfobutylether beta-cyclodextrin;  Captisol. beta-cyclodextrin sulfobutyl ether sodium salts.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。